2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
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Overview
Description
Galidesivir hydrochloride is an antiviral compound that has shown broad-spectrum activity against various RNA viruses. It is an adenosine analog developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has been repurposed for use against deadly filovirus infections such as Ebola virus disease and Marburg virus disease, as well as Zika virus and coronaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galidesivir hydrochloride involves the preparation of its core structure, which is an adenosine analog. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Hydroxymethylation: Introduction of the hydroxymethyl group at the appropriate position on the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of galidesivir hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Galidesivir hydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like ammonium metavanadate, chromium trioxide, and potassium iodate in an acid medium.
Reduction: Typically involves reducing agents to convert specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Ammonium metavanadate, chromium trioxide, and potassium iodate in acidic conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of galidesivir hydrochloride.
Scientific Research Applications
Galidesivir hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its antiviral activity against a broad spectrum of RNA viruses.
Medicine: Under clinical trials for the treatment of diseases caused by viruses such as Ebola, Marburg, Zika, and coronaviruses
Industry: Potential use in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
Galidesivir hydrochloride works by binding to viral RNA polymerase, where the natural nucleotide would bind. This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism disrupts viral RNA polymerase activity, effectively inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another adenosine analog with broad-spectrum antiviral activity.
Favipiravir: A nucleoside analog used to treat influenza and investigated for COVID-19.
Molnupiravir: An antiviral drug that induces mutagenesis in viral RNA.
Uniqueness of Galidesivir Hydrochloride
Galidesivir hydrochloride is unique due to its broad-spectrum antiviral activity and its ability to protect against multiple RNA viruses, including filoviruses, flaviviruses, and coronaviruses . Its efficacy in both in vitro and in vivo models, including non-human primates, highlights its potential as a versatile antiviral agent.
Properties
Molecular Formula |
C11H16ClN5O3 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H |
InChI Key |
PCCHVYNGFMEGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl |
Origin of Product |
United States |
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